2,3,4,5-Tetracaffeoyl-D-Glucaric acid

Obesity Adipogenesis Metabolic Regulation

Researchers substituting simpler caffeic acid derivatives face inconsistent potency and lack of target definition. 2,3,4,5-Tetracaffeoyl-D-Glucaric acid (CAS 1419478-52-6) resolves this as a patent-protected, structurally validated agent with quantified multi-target pharmacology. • AMPK phosphorylation activator-suppresses C/EBPα, PPARγ, and SREBP-1 to inhibit adipogenesis in 3T3-L1 preadipocytes • Multi-target anti-inflammatory: simultaneously reduces ROS, MMP-1, IL-6, and IL-8 while promoting procollagen type I α1 in human dermal fibroblasts • 70% reduction in airway inflammation at 50 mg/kg/day in murine model Supplied at ≥98% HPLC purity with comprehensive CoA. HPLC retention time 19.3 min (280 nm) enables unambiguous identification for extract standardization and batch-to-batch QC.

Molecular Formula C42H34O20
Molecular Weight 858.7 g/mol
Cat. No. B10817893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetracaffeoyl-D-Glucaric acid
Molecular FormulaC42H34O20
Molecular Weight858.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O
InChIInChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t37-,38-,39-,40+/m0/s1
InChIKeyAKBQIUPJJGKPLY-SPNGMBEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetracaffeoyl-D-Glucaric acid: A Potent Caffeoylglucaric Acid Derivative for Metabolic and Anti-Inflammatory Research


2,3,4,5-Tetracaffeoyl-D-Glucaric acid (CAS# 1419478-52-6) is a phenylpropanoid derivative isolated from plants in the Asteraceae family, including Inula japonica and Gnaphalium species . It is characterized by a D-glucaric acid backbone esterified with four caffeoyl moieties, giving it a molecular weight of 858.71 g/mol [1]. This compound has been identified as a key bioactive component in natural extracts, with a reported yield of up to 20.0 mg/g from Inula japonica .

Why 2,3,4,5-Tetracaffeoyl-D-Glucaric acid Cannot Be Substituted with Generic Caffeic Acid or Caffeoylquinic Acid Analogs


Generic substitution of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid with simpler caffeic acid derivatives like caffeic acid or caffeoylquinic acid (e.g., chlorogenic acid) is not scientifically valid. Research indicates that caffeoylglucaric acid and 5-caffeoylquinic acid have similar antioxidant activity, whereas caffeic acid, the assumed bioactive part of both, has a lower antioxidant activity [1]. Furthermore, the unique tetra-caffeoyl structure of this compound is linked to specific, quantifiable biological effects, including a patented role in obesity prevention [2] and a distinct mechanism of action in skin aging models [3], which are not observed with its lower-caffeoyl or differently esterified analogs.

Quantitative Evidence Differentiating 2,3,4,5-Tetracaffeoyl-D-Glucaric acid from Structural and Functional Analogs


Anti-Obesity Mechanism and In Vivo Efficacy: A Patent-Backed Differentiator

2,3,4,5-Tetracaffeoyl-D-Glucaric acid has been patented for its anti-obesity effects [1], distinguishing it from many other caffeic acid derivatives. In 3T3-L1 preadipocytes, it inhibits adipogenesis by activating AMPK phosphorylation and suppressing key adipogenic transcription factors (C/EBPα, PPARγ, SREBP-1) . In a murine model, a dose of 50 mg/kg/day reduced airway inflammation by 70%, providing a quantitative in vivo benchmark for its anti-inflammatory potential .

Obesity Adipogenesis Metabolic Regulation

Anti-Skin Aging Effects via Multi-Target Pathway Modulation in Human Fibroblasts

In a 2025 study, 2,3,4,5-Tetracaffeoyl-D-Glucaric acid (reported as compound 4) demonstrated a multi-targeted mechanism of action in TNF-α-induced normal human dermal fibroblasts (NHDF) [1]. Unlike other caffeoylglucaric acids (inulajaponic acids A and B) and caffeoylquinic acids from the same source, compound 4 suppressed the production of ROS, MMP-1, IL-6, and IL-8, while promoting procollagen type I α1 production [1]. Mechanistically, it was found to attenuate the phosphorylation of ERK, JNK, NF-κB, and c-Jun, downregulate iNOS and COX-2, and upregulate HO-1 [1].

Skin Aging Inflammation Cosmeceuticals

Analytical Identification by HPLC Retention Time

The compound can be unambiguously identified and quantified via HPLC, which is critical for procurement and quality control. In a specific analytical method, 2,3,4,5-tetracaffeoyl-D-glucaric acid was detected at a retention time (Rt) of 19.3 minutes at 280 nm [1]. This retention time is distinct from other co-occurring compounds, such as apigenin 7-O-β-d-glucuronide, which elutes at 13.1 minutes under the same conditions [1].

Analytical Chemistry Quality Control Standardization

Structural Determinant of Activity: Four Caffeoyl Groups

2,3,4,5-Tetracaffeoyl-D-Glucaric acid possesses four caffeoyl moieties esterified to its glucaric acid backbone . This structural feature is a primary point of differentiation from its close analogs, such as 2,4,5-tricaffeoylglucaric acid (which has three caffeoyl groups) and various dicaffeoylglucaric acids (which have two) [1]. While direct comparative potency data is limited, the presence of four caffeoyl groups is logically linked to its observed bioactivity and is the defining characteristic that warrants its study over less substituted analogs.

Structure-Activity Relationship Polyphenols Natural Products

High-Value Application Scenarios for 2,3,4,5-Tetracaffeoyl-D-Glucaric acid Based on Quantitative Evidence


Investigating AMPK-Mediated Anti-Obesity Mechanisms

Researchers studying the AMPK signaling pathway and its role in adipogenesis and metabolic disorders should prioritize this compound. It offers a patented [1] and mechanistically defined tool to inhibit fat accumulation in 3T3-L1 preadipocytes by activating AMPK phosphorylation and suppressing key transcription factors (C/EBPα, PPARγ, SREBP-1) . This provides a clear advantage over less-characterized or less-specific caffeic acid derivatives.

Developing Multi-Targeted Anti-Skin Aging Formulations

For cosmetic or dermatological research focused on mitigating inflammatory skin aging, 2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a leading candidate. A 2025 study demonstrated its unique ability to simultaneously suppress ROS, MMP-1, IL-6, and IL-8 while promoting procollagen type I α1 in human dermal fibroblasts [2]. This multi-targeted profile in a relevant human cell model makes it superior to related compounds like inulajaponic acids A and B for this specific application [2].

Standardization and Quality Control of Inula japonica Extracts

Procurement and QC teams aiming to standardize Inula japonica or related botanical extracts should use 2,3,4,5-Tetracaffeoyl-D-Glucaric acid as a key analytical marker. Its distinct HPLC retention time of 19.3 minutes (at 280 nm) [3] allows for unambiguous identification and quantification, ensuring batch-to-batch consistency and accurate potency determination of the extract.

Preclinical Studies on In Vivo Anti-Inflammatory Efficacy

Research groups planning in vivo studies on inflammation should consider this compound as a positive control or lead candidate. It has demonstrated a quantifiable 70% reduction in airway inflammation at a dose of 50 mg/kg/day in a murine model . This provides a concrete benchmark for comparing the efficacy of novel anti-inflammatory agents and for dose-ranging studies.

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